2-Naphthamide, N-butyl-

Description

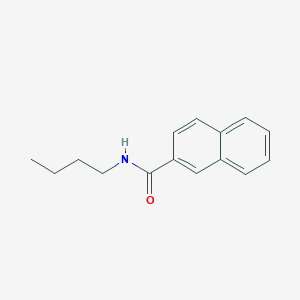

2-Naphthamide, N-butyl- (CAS 47-447-4) is an organic compound featuring a naphthalene ring substituted at the 2-position with a carboxamide group, where the nitrogen atom is further bonded to an n-butyl chain. Its molecular weight is 190.540 g/mol, as documented in Cheméo's chemical database . Structurally, it is represented as N-butyl-2-naphthamide, with the naphthalen-2-yl group contributing aromatic stability and the n-butyl substituent influencing steric and solubility properties.

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N-butylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C15H17NO/c1-2-3-10-16-15(17)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3,(H,16,17) |

InChI Key |

IKCJNZVSLPKXLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Overview of 2-Naphthamide, N-butyl- and Structurally Related Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent on Amide Nitrogen | Naphthyl Position | Amide Backbone |

|---|---|---|---|---|---|

| 2-Naphthamide, N-butyl- | 47-447-4 | 190.540 | n-butyl | 2 | Naphthamide |

| 2-Naphthamide, N-isobutyl- | 59-714-4 | 190.540 | isobutyl | 2 | Naphthamide |

| Pentanamide, N-(1-naphthyl) | 84-979-3 | 190.540 | 1-naphthyl | N/A | Pentanamide |

Source: Cheméo chemical database

Research Findings and Implications

The provided evidence highlights structural diversity among amides with naphthyl and alkyl substituents. Key observations include:

- Branching Effects: Isobutyl substitution may enhance solubility in nonpolar environments compared to linear n-butyl chains, though experimental data on physicochemical properties (e.g., melting points) are lacking in the provided sources .

- Positional Isomerism : The 1-naphthyl group in Pentanamide, N-(1-naphthyl) introduces steric hindrance that could limit packing efficiency in crystalline phases, whereas the 2-naphthyl isomer in 2-Naphthamide, N-butyl- offers more planar conjugation .

Further research is necessary to quantify these effects, including spectroscopic analysis (NMR, IR), thermodynamic studies, and toxicity profiling. The absence of data on reactivity, stability, and biological activity in the provided evidence underscores the need for comprehensive experimental characterization.

Q & A

Q. What are the recommended methods for synthesizing N-butyl-2-naphthamide with high purity, and how can researchers address common yield challenges?

- Methodological Answer : Synthesis typically involves amidation of 2-naphthoic acid with n-butylamine using coupling agents like EDCl/HOBt or carbodiimides. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and reaction time (12–24 hrs). To improve yield:

- Optimize stoichiometry (1:1.2 molar ratio of acid to amine).

- Monitor reaction progress via TLC or HPLC .

- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Thermochemical data (e.g., enthalpy of reaction) from databases like NIST can guide energy efficiency .

Q. How should researchers characterize N-butyl-2-naphthamide using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm amide bond formation (δ ~6.5–8.5 ppm for naphthyl protons; δ ~3.2–3.5 ppm for N-butyl CH₂).

- IR : Look for amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min).

- GC-MS : Derivatize if necessary for volatility.

Cross-validate with reference standards (e.g., NIST data) to resolve ambiguities .

Q. What safety protocols are essential when handling N-butyl-2-naphthamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (S22/S24/25 precautions) .

- Storage : In airtight containers, away from light and moisture.

- Waste Disposal : Follow institutional guidelines for amide-containing waste.

Safety data from ChemScene and Cayman Chemical emphasize hazard mitigation until full toxicological profiles are established .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for N-butyl-2-naphthamide synthesis using thermochemical and kinetic data?

- Methodological Answer :

- Thermochemical Analysis : Use reaction enthalpy (ΔH) and entropy (ΔS) data to identify exothermic/endothermic phases, optimizing heating/cooling steps .

- Kinetic Studies : Conduct time-course experiments with sampling intervals (e.g., every 2 hrs) to model rate constants.

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and catalyst loading .

Q. What strategies resolve contradictions in spectroscopic data during characterization (e.g., unexpected peaks or shifts)?

- Methodological Answer :

- Multi-Technique Validation : Compare NMR, IR, and MS data to rule out impurities or tautomerism.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts or IR bands .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments.

Contradictions often arise from solvent effects or residual catalysts; repeat analyses under standardized conditions .

Q. How does structural modification of the N-butyl group in 2-naphthamide derivatives influence biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace N-butyl with branched or cyclic alkyl groups to assess steric/electronic effects.

- In Silico Docking : Use tools like AutoDock to predict binding affinity with targets (e.g., AcrB efflux pump in antimicrobial resistance studies) .

- Biological Assays : Test derivatives for IC₅₀ values against relevant enzymes (e.g., urease or bacterial targets) using dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.